REACTION_CXSMILES
|
N1C=CC=CC=1.[FH:7].[Br:8][C:9]1[CH:15]=[C:14]([CH3:16])[C:12](N)=[C:11]([I:17])[CH:10]=1.N([O-])=O.[Na+]>>[Br:8][C:9]1[CH:15]=[C:14]([CH3:16])[C:12]([F:7])=[C:11]([I:17])[CH:10]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.F
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C)I
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Name
|
|
Quantity
|
1.032 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 0° C. for additional 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature
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Type
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STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
by heating at 90° C. for 3 hour
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)I)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26.8 mmol | |
AMOUNT: MASS | 8.45 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |